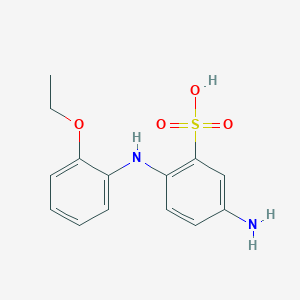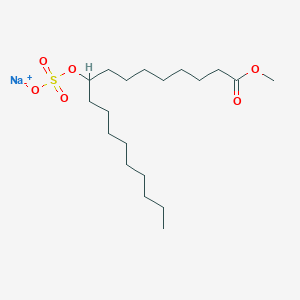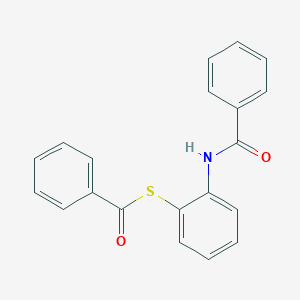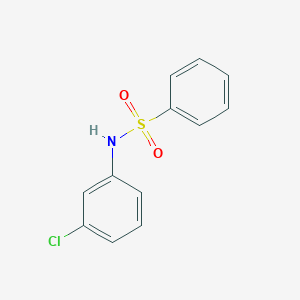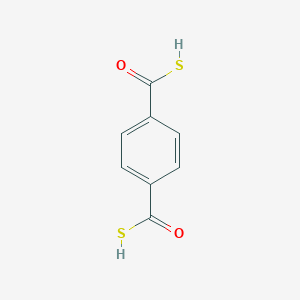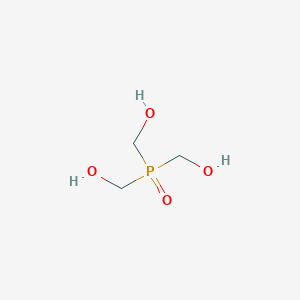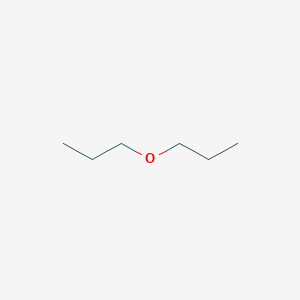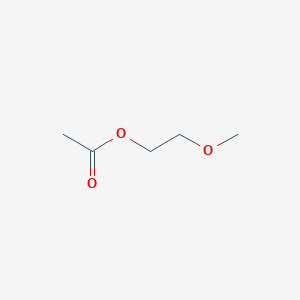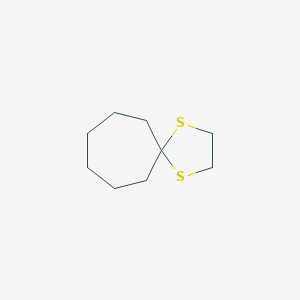
3,5-Diacetyl-1,4-dihydrolutidine
Descripción general
Descripción
3,5-Diacetyl-1,4-dihydrolutidine (3,5-DADL) is an important chemical compound that has a wide range of applications in both scientific research and industry. It is a colorless liquid with a sweet, fruity smell and is used in the synthesis of various pharmaceuticals, pesticides, and other products. 3,5-DADL is also a common intermediate in the synthesis of various drugs and is used in the production of various polymers and resins.
Aplicaciones Científicas De Investigación
Reaction Mechanism Studies : It has been used to study reaction mechanisms, such as the formation process of 3,5-diacetyl-1,4-dihydrolutidine and related compounds, through molecular orbital methods (Teramae & Maruo, 2013).
Enzyme Activity Detection : This compound is integral in methods to detect and estimate the activity of enzymes like alcohol oxidase (AOX) in fungi. The method involves oxidation of methanol by AOX and subsequent interaction with acetylacetone, resulting in the formation of this compound (Venkatesagowda & Dekker, 2019).
Formaldehyde Determination : It's used in fluorometric procedures for determining formaldehyde, based on its reaction with acetylacetone and ammonia to form this compound. This method can measure very small amounts of formaldehyde (Belman, 1963).
Electrochemical Analysis : In electrochemical analyses, like voltammetry, this compound is used for the indirect determination of formaldehyde. The oxidation of this compound on a glassy-carbon electrode is a basis for formaldehyde detection (Pinto et al., 2019).
Glycine Analysis in Biological Fluids : This compound is utilized in automated methods for analyzing glycine in biological fluids. It's particularly valuable in detecting disorders associated with hyperglycinemia in newborn infants (Frazier & Summer, 1971).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,5-Diacetyl-1,4-dihydrolutidine (DDL) is formaldehyde . Formaldehyde is a simple but important organic compound that plays a crucial role in various biochemical processes. It is also a common pollutant in the atmosphere and in building materials .
Mode of Action
DDL is formed through a chemical reaction involving formaldehyde and acetylacetone . This reaction is part of the Hantzsch reaction, a well-known multi-component reaction in organic chemistry . The formation of DDL is a result of the oxidation of glycerol using periodate, followed by a reaction with acetylacetone .
Biochemical Pathways
The formation of DDL is part of a broader biochemical pathway involving the oxidation of glycerol and the subsequent reaction with acetylacetone . This pathway is significant in the context of formaldehyde detection, as the formation of DDL allows for the sensitive and accurate detection of formaldehyde levels .
Pharmacokinetics
The compound’s molecular formula is c11h15no2, and it has a molecular weight of 1932423 , which may influence its pharmacokinetic properties.
Result of Action
The formation of DDL allows for the sensitive and accurate detection of formaldehyde levels . The fluorescence signal of DDL can be measured, and the rate of signal increase is proportional to the surrounding gaseous formaldehyde concentration . This makes DDL a valuable tool in the detection and quantification of formaldehyde.
Action Environment
The action of DDL is influenced by environmental factors. For instance, DDL decomposes on exposure to heat or light . Therefore, the stability and efficacy of DDL in formaldehyde detection can be affected by environmental conditions such as temperature and light exposure .
Análisis Bioquímico
Biochemical Properties
3,5-Diacetyl-1,4-dihydrolutidine plays a crucial role in biochemical reactions, particularly in the detection of formaldehyde. It is formed as a result of the reaction between formaldehyde and acetylacetone. The compound interacts with various enzymes and proteins, although specific interactions have not been reported in the literature.
Cellular Effects
The effects of this compound on cells are primarily related to its role in formaldehyde detection. Formaldehyde is a toxic compound that can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its formation through the reaction of formaldehyde with acetylacetone. This reaction results in the formation of a fluorescent compound, which can be detected and quantified
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, in a closed-circuit microfluidic analytical device developed for the detection of low airborne formaldehyde levels, the concentration measurement is carried out by quantification of the signal increase in the liquid mixture over time
Propiedades
IUPAC Name |
1-(5-acetyl-2,6-dimethyl-1,4-dihydropyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZAMKNXRDJWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-95-4 | |
| Record name | 3,5-Diacetyl-1,4-dihydrolutidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIACETYL-1,4-DIHYDROLUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/414TNN4AH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3,5-diacetyl-1,4-dihydrolutidine in analytical chemistry?
A1: this compound (DDL) serves as a crucial reagent for the spectrophotometric and fluorometric determination of formaldehyde in various matrices. [, , , , , , , , , ]
Q2: How is DDL utilized in formaldehyde detection?
A2: Formaldehyde reacts with acetylacetone and ammonium ions via the Hantzsch reaction to form DDL. This compound exhibits fluorescence when excited at specific wavelengths, allowing for sensitive detection and quantification of formaldehyde. [, , , , , , , , , , , , ]
Q3: What analytical techniques are commonly employed for DDL detection and quantification?
A3: Spectrophotometry at 412 nm and fluorometry (excitation at 410 nm, emission at 510 nm) are frequently used to detect and quantify DDL. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) can also be employed, especially for complex sample matrices. [, , , , , , , , , ]
Q4: Can you describe a specific example of DDL use in formaldehyde analysis?
A4: A novel method was developed to quantify formaldehyde in children's personal care products (PCPs). After sample preparation, formaldehyde is derivatized with acetylacetone to form DDL, which is then analyzed using HPLC/MS/MS. This method allows for accurate quantification of formaldehyde at levels below regulatory limits. []
Q5: Beyond formaldehyde, can DDL be used to quantify other analytes?
A5: Yes, DDL formation has been employed for the quantification of other analytes that can be converted to formaldehyde. For example, it is used in the determination of glycerol in biodiesel and wine samples. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol.
Q7: What are the key structural features of DDL that contribute to its analytical utility?
A7: The dihydropyridine ring in DDL, formed through the Hantzsch reaction, is responsible for the molecule's fluorescence properties, making it detectable by fluorometric techniques. [, , , , , , ]
Q8: What factors can influence the stability of DDL in solution?
A9: The pH of the solution plays a critical role in DDL stability. Maintaining a pH near 6.0 is crucial for optimal stability during formaldehyde analysis. [, , ]
Q9: Are there any specific formulations or storage conditions that can enhance DDL stability?
A10: Storing DDL solutions in darkness and at room temperature can prolong their stability for up to a week, especially for low concentrations (< 0.4 µg/mL). []
Q10: What are some emerging applications of DDL in analytical chemistry?
A11: Researchers are exploring the integration of DDL-based formaldehyde detection into microfluidic platforms for on-chip sensing applications. This miniaturization holds potential for developing portable, real-time monitoring devices for formaldehyde. []
Q11: What are some future research directions related to DDL and its applications?
A12: Further investigations into the kinetics of the Hantzsch reaction leading to DDL formation, particularly at low analyte concentrations, can improve sensitivity and analytical performance. Additionally, exploring novel materials and strategies for DDL immobilization on sensor surfaces can lead to the development of more robust and sensitive formaldehyde detection systems. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


